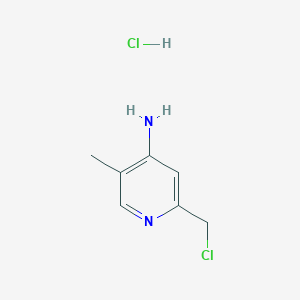
2-(Chloromethyl)-5-methylpyridin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-methylpyridin-4-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 5-position, and an amine group at the 4-position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methylpyridin-4-amine hydrochloride typically involves the chloromethylation of 5-methylpyridin-4-amine. One common method includes the reaction of 5-methylpyridin-4-amine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically mixed in a reactor, and the reaction is monitored to maintain optimal conditions. After the reaction is complete, the product is purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-methylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: The nitro group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amine derivatives, while oxidation reactions can produce N-oxides or other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-methylpyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-methylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has similar structural features but with methoxy groups at the 3 and 4 positions.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride: This compound has additional methyl and methoxy groups, providing different chemical properties.
Uniqueness
2-(Chloromethyl)-5-methylpyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chloromethyl group at the 2-position and the amine group at the 4-position allows for selective interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H10Cl2N2 |
|---|---|
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-methylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-4-10-6(3-8)2-7(5)9;/h2,4H,3H2,1H3,(H2,9,10);1H |
InChI-Schlüssel |
HKSIXWRNPCEQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N=C1)CCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


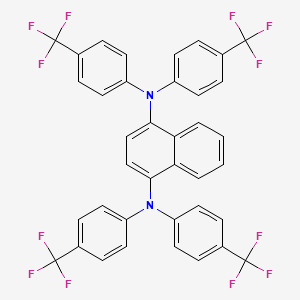

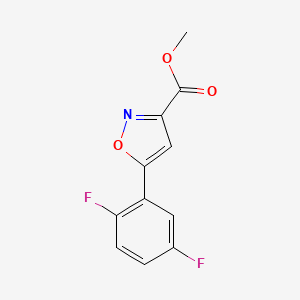
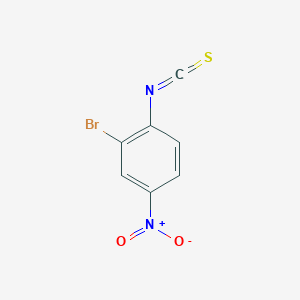
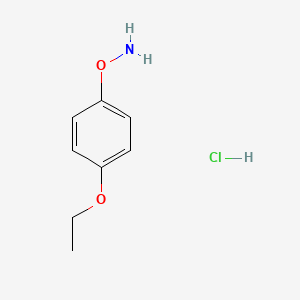



![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
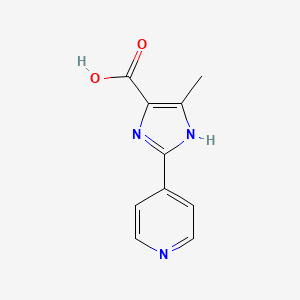
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
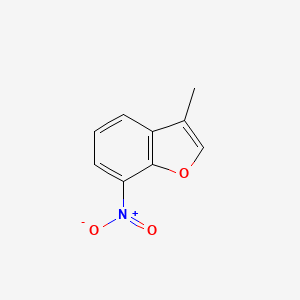
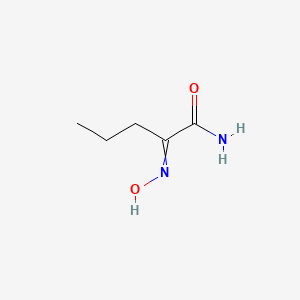
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
